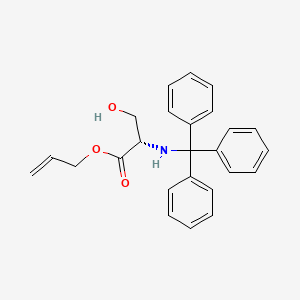
Allyl trityl-L-serinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl trityl-L-serinate is a compound that combines the allyl group, trityl group, and L-serine The allyl group is a functional group with the formula H2C=CH-CH2-, the trityl group is a triphenylmethyl group (C(C6H5)3), and L-serine is an amino acid with the formula HOCH2CH(NH2)COOH
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of allyl trityl-L-serinate typically involves the protection of the hydroxyl group of L-serine using the trityl groupOne common method involves the use of N-trityl-L-serine methyl ester as an intermediate . The reaction conditions often include the use of solvents like methanol and reagents such as triphenylphosphine and diisopropyl azodicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of batch reactors and continuous flow systems, can be applied to scale up the laboratory methods.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl trityl-L-serinate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the trityl group can regenerate the free hydroxyl group of L-serine .
Wissenschaftliche Forschungsanwendungen
Allyl trityl-L-serinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the synthesis of peptides and other biologically active compounds.
Wirkmechanismus
The mechanism of action of allyl trityl-L-serinate involves its interaction with various molecular targets. The allyl group can participate in reactions that modify the activity of enzymes or other proteins. The trityl group serves as a protective group that can be removed under specific conditions to reveal the active hydroxyl group of L-serine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-allyl-L-cysteine: A sulfur-containing amino acid derived from garlic with antioxidant and anti-inflammatory properties.
S-trityl-L-cysteine: Another compound with a trityl-protected amino acid structure.
Uniqueness
Allyl trityl-L-serinate is unique due to the combination of the allyl and trityl groups with L-serine.
Eigenschaften
Molekularformel |
C25H25NO3 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
prop-2-enyl (2S)-3-hydroxy-2-(tritylamino)propanoate |
InChI |
InChI=1S/C25H25NO3/c1-2-18-29-24(28)23(19-27)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,23,26-27H,1,18-19H2/t23-/m0/s1 |
InChI-Schlüssel |
OFXCDOYKVODCNW-QHCPKHFHSA-N |
Isomerische SMILES |
C=CCOC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCOC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


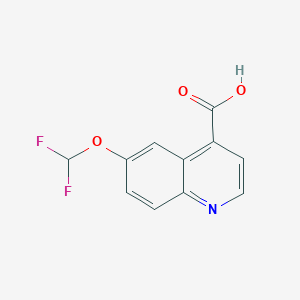
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
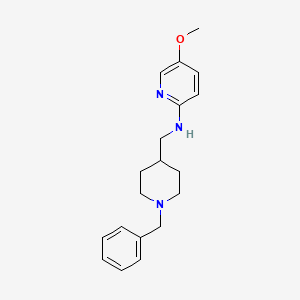
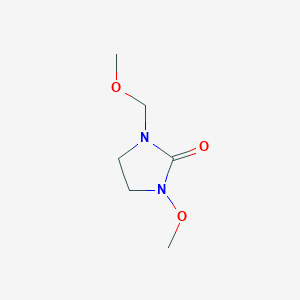
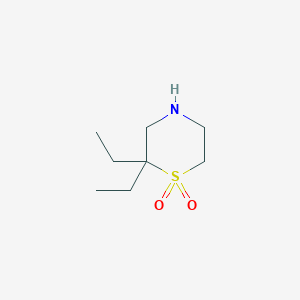
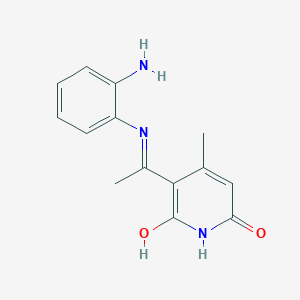
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
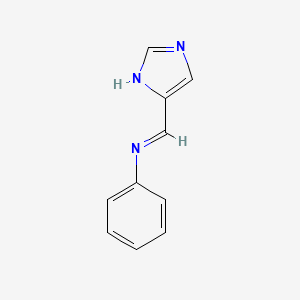
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)



![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
